2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene
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Overview
Description
2-Methyl-4-azatricyclo[5210,2,6]dec-8-ene is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
The synthesis of 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene typically involves multiple steps. One common method includes the reaction of 4-amino-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione with various anhydrides such as succinic, maleic, and phthalic anhydrides . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained. Industrial production methods may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity.
Chemical Reactions Analysis
2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include peroxyformic acid for oxidation and p-nitrophenyl azide for substitution reactions . The major products formed from these reactions can include epoxy hydrazido acids and triazole derivatives .
Scientific Research Applications
This compound has been studied for its antimicrobial activity, showing effectiveness against a range of bacteria and fungi . It has also been evaluated for its potential antiviral properties, particularly against HIV-1 . In addition to its biological applications, 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene is used in the synthesis of polymers and other materials due to its unique structural properties .
Mechanism of Action
The mechanism by which 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene exerts its effects is thought to involve interactions with cell membrane permeability . The compound’s structure allows it to disrupt microbial cell membranes, leading to cell death. Additionally, its antiviral activity may be linked to its ability to inhibit viral replication by interfering with specific viral enzymes .
Comparison with Similar Compounds
Similar compounds to 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene include 10-(diphenylmethylene)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione and 1,7,8,9,10,10-hexachloro-4-methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione . These compounds share similar tricyclic structures but differ in their substituents and specific chemical properties. The unique aspect of this compound lies in its specific methyl and azatricyclo configuration, which imparts distinct biological and chemical properties.
Properties
Molecular Formula |
C10H15N |
---|---|
Molecular Weight |
149.23 g/mol |
IUPAC Name |
2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene |
InChI |
InChI=1S/C10H15N/c1-10-6-11-5-9(10)7-2-3-8(10)4-7/h2-3,7-9,11H,4-6H2,1H3 |
InChI Key |
VWGFOUMXRQBTRV-UHFFFAOYSA-N |
Canonical SMILES |
CC12CNCC1C3CC2C=C3 |
Origin of Product |
United States |
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